molecular formula C26H19ClFN3O3 B3124618 [5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol CAS No. 320337-48-2

[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol

Cat. No.: B3124618
CAS No.: 320337-48-2
M. Wt: 475.9 g/mol
InChI Key: KWZZYAKRBYRQTG-UHFFFAOYSA-N
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Description

[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol is a high-value quinazoline derivative designed for pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the preparation of targeted anti-cancer agents, most notably as a direct precursor to Lapatinib, a well-characterized dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases . The quinazoline core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzyme targets . This biochemical tool enables researchers to explore structure-activity relationships (SAR) in inhibitor design and to develop novel therapeutic candidates for the treatment of proliferative diseases. The structural motif of a 3-chloro-4-[(3-fluorobenzyl)oxy]anilino group at the 4-position of the quinazoline ring is a recognized pharmacophore that confers potent inhibitory activity against key kinase targets . As a methanol derivative, this compound offers a versatile chemical handle for further functionalization, making it an essential building block in synthetic organic chemistry for constructing more complex molecules. Applications: This compound is intended for use in biochemical research, including as a reference standard, a synthetic intermediate in organic synthesis, and for in vitro pharmacological studies. Handling and Storage: Store in a cool, dry place, under inert atmosphere if recommended. For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3O3/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)31-26-21-11-17(4-7-23(21)29-15-30-26)24-9-6-20(13-32)34-24/h1-12,15,32H,13-14H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZYAKRBYRQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds like lapatinib are known to have variable bioavailability and are metabolized primarily in the liver, mostly through cyp3a-mediated processes. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Biochemical Analysis

Biochemical Properties

CHEMBL3542268 plays a crucial role in biochemical reactions, particularly in the inhibition of the epidermal growth factor receptor (EGFR). The compound interacts with various enzymes and proteins, including wild-type recombinant EGFR, where it exhibits an IC50 value of 5.10 nM . The interaction involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of CHEMBL3542268 on various cell types and cellular processes are profound. The compound influences cell function by inhibiting EGFR signaling pathways, which are critical for cell growth and differentiation. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. In cancer cells, CHEMBL3542268 has been shown to decrease the expression of genes involved in cell cycle progression and increase the expression of pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of CHEMBL3542268 involves its binding to the ATP-binding site of EGFR, leading to the inhibition of its kinase activity. This binding prevents the phosphorylation of tyrosine residues on EGFR, which is necessary for the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. By inhibiting these pathways, CHEMBL3542268 effectively reduces cell proliferation and induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CHEMBL3542268 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that CHEMBL3542268 maintains its inhibitory effects on EGFR over extended periods, leading to sustained reductions in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of CHEMBL3542268 vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity without causing significant toxicity. At higher doses, CHEMBL3542268 can induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity .

Metabolic Pathways

CHEMBL3542268 is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of CHEMBL3542268 within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported by ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, CHEMBL3542268 can bind to plasma proteins, affecting its distribution and accumulation in tissues .

Subcellular Localization

The subcellular localization of CHEMBL3542268 is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to disrupt key signaling pathways and induce cellular responses .

Biological Activity

The compound 5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C26H17ClFN3O3
  • Molecular Weight : 473.88 g/mol
  • CAS Number : 231278-84-5

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of chloro and fluorine substituents on the phenyl ring significantly influences its biological activity.

Quinazoline derivatives, including the compound , have been shown to exhibit various mechanisms of action:

  • Inhibition of Kinases : Quinazolines often act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. The compound has been noted for its potential to inhibit epidermal growth factor receptor (EGFR) pathways, which are frequently dysregulated in tumors .
  • Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. Its efficacy against various strains has been documented, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related quinazoline derivatives:

Activity TypeTest Organism/TargetIC50/MIC ValuesReference
EGFR InhibitionMDA-MB-231 cell lineIC50 = 0.36 - 40.90 μM
AntibacterialStaphylococcus aureusMIC = 5.64 - 77.38 μM
AntifungalCandida albicansMIC = 16.69 - 78.23 μM
Urease InhibitionHelicobacter pyloriIC50 = 1.88 ± 0.17 μg/mL

Case Studies

  • Anticancer Activity : A study evaluated various quinazoline derivatives for their anticancer properties against different cancer cell lines, including breast cancer (MDA-MB-231). The compound exhibited promising results with an IC50 value suggesting effective inhibition of cell proliferation .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showing significant antimicrobial activity with varying MIC values that highlight its potential as a therapeutic agent against infections caused by resistant strains .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that halogenated substituents enhance the biological activity of quinazoline derivatives. The presence of both chloro and fluorine atoms was found to be crucial for maximizing efficacy against targeted enzymes and receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol

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